6,7-Dimethoxychinoxalin-2-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoxaline derivatives has been a subject of extensive research due to its emergence as an important chemical moiety . A series of 6,7-dimethoxyquinazoline derivatives connected by diaryl urea scaffolds was designed and synthesized . The reaction of 3 with maleimide in chloroform gave the maleimic acid 6, which was cyclised to the thiol probe .Molecular Structure Analysis

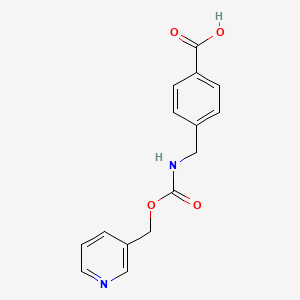

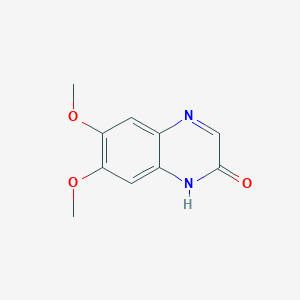

The molecular formula of 6,7-Dimethoxyquinoxalin-2-ol is C10H10N2O3 . Its molecular weight is 206.19800 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Chemical Reactions Analysis

The reaction of 3 with maleimide in chloroform gave the maleimic acid 6, which was cyclised to the thiol probe . The amine 3 was converted into the haloacetamides 8 and 9 by reaction of haloacetyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxyquinoxalin-2-ol include a molecular weight of 206.19800 , a density of 1.33g/cm3 , and a boiling point of 408.7ºC at 760mmHg . Its melting point is 295-296ºC and it has a flash point of 201ºC .Wissenschaftliche Forschungsanwendungen

1. Entwicklung und Design von bioaktiven Molekülen Chinoxalin-Gerüste wurden für die Entwicklung und das Design zahlreicher bioaktiver Moleküle eingesetzt . Dies deutet darauf hin, dass “6,7-Dimethoxychinoxalin-2-ol” möglicherweise zur Entwicklung neuer bioaktiver Verbindungen eingesetzt werden könnte.

Farbstoffe und fluoreszierende Materialien

Chinoxalinderivate wurden bei der Herstellung von Farbstoffen und fluoreszierenden Materialien eingesetzt . Dies deutet darauf hin, dass “this compound” Anwendungen in der Farbstoffindustrie oder in der Forschung mit Fluoreszenz haben könnte.

Elektrolumineszierende Materialien

Chinoxalinverbindungen wurden bei der Entwicklung von elektrolumineszierenden Materialien eingesetzt . Dies deutet auf mögliche Anwendungen von “this compound” im Bereich der Elektronik oder Beleuchtung hin.

4. Organische Sensibilisatoren für Solarzellenanwendungen Chinoxalinderivate wurden als organische Sensibilisatoren für Solarzellenanwendungen eingesetzt . Dies deutet darauf hin, dass “this compound” möglicherweise zur Entwicklung effizienterer Solarzellen eingesetzt werden könnte.

Polymere optoelektronische Materialien

Chinoxalinverbindungen wurden bei der Entwicklung von polymeren optoelektronischen Materialien eingesetzt . Dies deutet auf mögliche Anwendungen von “this compound” im Bereich der Optoelektronik hin.

Antibiotische Anwendungen

Chinoxalin-haltige Medikamente wie Olaquindox, Echinomycin, Atinoleutin, Levomycin und Carbadox werden derzeit als Antibiotika eingesetzt . Dies deutet darauf hin, dass “this compound” möglicherweise antibiotische Eigenschaften besitzt.

Safety and Hazards

The safety and hazards associated with 6,7-Dimethoxyquinoxalin-2-ol are indicated by the signal word "Warning" . The hazard statements include H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms

Mode of Action

It’s known that quinoxaline derivatives can exert their effects through various mechanisms, depending on their specific structure and the target they interact with . For instance, some quinoxaline derivatives are thought to exert their antineoplastic activity through DNA intercalation and disruption of topoisomerase-mediated repairs .

Biochemical Pathways

Quinoxaline derivatives are known to influence a variety of biochemical processes

Pharmacokinetics

It’s reported that 6,7-dimethoxyquinoxalin-2-ol has high gastrointestinal absorption and is bbb permeant .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Biochemische Analyse

Biochemical Properties

6,7-Dimethoxyquinoxalin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, particularly CYP1A2, which it inhibits . This inhibition can affect the metabolism of other compounds processed by this enzyme. Additionally, 6,7-Dimethoxyquinoxalin-2-ol has been shown to interact with certain receptors in the central nervous system, potentially modulating neurotransmitter activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

6,7-Dimethoxyquinoxalin-2-ol exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving neurotransmitters . This modulation can impact gene expression and cellular metabolism, potentially altering cell function. In cancer cells, 6,7-Dimethoxyquinoxalin-2-ol has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . These cellular effects underscore the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 6,7-Dimethoxyquinoxalin-2-ol involves several key interactions at the molecular level. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds . Additionally, it interacts with neurotransmitter receptors in the central nervous system, modulating their activity and influencing neurotransmitter release . These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-Dimethoxyquinoxalin-2-ol can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that 6,7-Dimethoxyquinoxalin-2-ol can have sustained effects on cellular function, particularly in in vitro models

Dosage Effects in Animal Models

The effects of 6,7-Dimethoxyquinoxalin-2-ol in animal models vary with different dosages. At low doses, the compound has been shown to modulate neurotransmitter activity without significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

6,7-Dimethoxyquinoxalin-2-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 . This metabolism can lead to the formation of various metabolites, which may have different biological activities. The compound’s interaction with these metabolic pathways can influence metabolic flux and alter metabolite levels, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, 6,7-Dimethoxyquinoxalin-2-ol is transported and distributed through various mechanisms. It is known to cross the blood-brain barrier, allowing it to exert effects on the central nervous system . The compound can also interact with transport proteins, influencing its distribution and localization within different tissues . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and bioavailability.

Subcellular Localization

The subcellular localization of 6,7-Dimethoxyquinoxalin-2-ol can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . This localization is influenced by specific targeting signals and post-translational modifications, which direct the compound to specific cellular compartments. Understanding these localization mechanisms is crucial for elucidating the compound’s mode of action.

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)12-10(13)5-11-6/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTHNWNCKJAQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462637 | |

| Record name | 6,7-Dimethoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5739-98-0 | |

| Record name | 6,7-Dimethoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxyquinoxalin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.